4-(3,5-Dimethylpyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid is a complex organic compound that features both pyrazole and tetrazole rings attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling to Benzoic Acid: The final step involves coupling the pyrazole and tetrazole rings to a benzoic acid derivative through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both pyrazole and tetrazole rings is indicative of possible pharmacological activity, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: Lacks the tetrazole ring, which may affect its reactivity and biological activity.
2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid: Lacks the pyrazole ring, which may influence its chemical properties and applications.
Uniqueness
The combination of both pyrazole and tetrazole rings in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-1,2,3,4-tetraazol-5-yl)benzoic acid makes it unique
Properties
Molecular Formula |
C13H12N6O2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C13H12N6O2/c1-7-5-8(2)19(16-7)9-3-4-10(13(20)21)11(6-9)12-14-17-18-15-12/h3-6H,1-2H3,(H,20,21)(H,14,15,17,18) |
InChI Key |
GKWZRJOTOOTOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)C(=O)O)C3=NNN=N3)C |
Origin of Product |
United States |
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